méthyl β-D-fructofuranoside

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl β-D-fructofuranoside involves the methylation of D-fructose and subsequent isolation of the furanoside form. Various derivatives have been synthesized to study their properties and reactions. For instance, derivatives modified at C1 or C6, or both, have been prepared, exploring different functional group substitutions (Guthrie, Jenkins, & Yamasaki, 1982). Additionally, enzymatic synthesis has been studied using beta-fructofuranosidase, showing the potential for selective synthesis approaches (Rodríguez, Gómez, González, Bárzana, & López-Munguía, 1996).

Molecular Structure Analysis

The molecular structure of methyl β-D-fructofuranoside has been extensively analyzed using techniques like NMR spectroscopy. These studies provide insight into the compound's conformation and the effects of different substitutions on its structure. The specific rotation and chiroptical properties in solution have been attributed to the formation of hydrogen bonds, which influence the compound's optical activity and possibly its sweetness (Shallenberger, Braverman, & Guild, 1980).

Chemical Reactions and Properties

Methyl β-D-fructofuranoside undergoes various chemical reactions, including glycosylation to form different derivatives. The synthesis of β-d-fructofuranosides using a hydrogen-bond-mediated aglycone delivery method highlights the compound's versatility in forming glycosidic linkages (Wang, Mo, Cui, Ding, Zhang, & Li, 2020). Additionally, the preparation of 6-substituted derivatives demonstrates regioselective reactions that are crucial for functionalizing the molecule for various applications (Norton & Vonitzstein, 1996).

Applications De Recherche Scientifique

Caractérisation biochimique

“Méthyl β-D-fructofuranoside” est utilisé dans la caractérisation biochimique d'enzymes telles que la β-fructofuranosidase . Cette enzyme, trouvée dans la levure Rhodotorula dairenensis, a été étudiée pour sa capacité à hydrolyser divers substrats, notamment le saccharose, le 1-kestose, le nystose, le leucrose, le raffinose et l'inuline .

Activité transfructosylante

L'enzyme β-fructofuranosidase présente également une activité transfructosylante . Contrairement aux autres β-fructofuranosidases microbiennes, elle produit un type varié de fructo-oligosaccharides prébiotiques contenant des oligomères de fructose liés en β- (2→1)- et β- (2→6)- .

Production de fructo-oligosaccharides prébiotiques

L'activité transfructosylante de la β-fructofuranosidase peut être utilisée pour produire des fructo-oligosaccharides prébiotiques . Il a été démontré que ces composés ont des effets bénéfiques sur la santé humaine, notamment la prévention des maladies cardiovasculaires et de l'ostéoporose .

Production industrielle de fructo-oligosaccharides

La capacité de l'enzyme à produire des fructo-oligosaccharides présente des applications industrielles potentielles . Par exemple, l'aspergillus fructosyltransférase, qui produit un mélange de fructo-oligosaccharides de structure de type inuline, est actuellement le principal producteur industriel de ces composés .

Production de fructo-oligosaccharides liés en β- (2→6)-

L'enzyme β-fructofuranosidase de Rhodotorula dairenensis est unique en ce qu'elle peut produire des fructo-oligosaccharides liés en β- (2→6)- . Ces composés, qui contiennent cette liaison entre deux unités de fructose ou entre le fructose et la partie glucosyle, peuvent présenter des propriétés prébiotiques améliorées par rapport aux fructo-oligosaccharides commerciaux

Mécanisme D'action

Target of Action

Methyl Beta-D-Fructofuranoside is an organic compound . It is a sweet-tasting compound with a taste similar to the natural sweetener fructose . .

Mode of Action

It is known that it can be prepared through the methylation reaction of fructose . This process requires a catalyst and appropriate reaction conditions . .

Biochemical Pathways

It is known that the compound can be produced through the methylation reaction of fructose , which suggests that it may interact with biochemical pathways involving fructose.

Pharmacokinetics

It is known that the compound is a white solid that is soluble in water and many organic solvents . This suggests that it may have good bioavailability.

Result of Action

It is known that the compound is a sweet-tasting compound with a taste similar to the natural sweetener fructose . This suggests that it may have effects on taste perception.

Action Environment

It is known that the compound is stable under storage conditions of 2-8°c .

Orientations Futures

Research on methyl beta-D-fructofuranoside and similar compounds is ongoing, with a focus on their potential applications in the production of renewable plastic polymer precursors and other chemicals . The solubility and pharmacokinetic and antioxidant activity of some of these new beta-D-fructofuranosides are being compared with their glucoside analogs to highlight the differences between these molecules for technological applications .

Propriétés

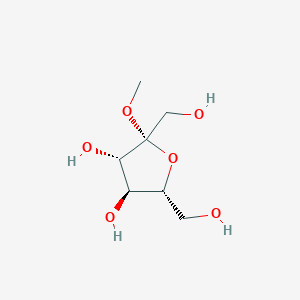

IUPAC Name |

(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7(3-9)6(11)5(10)4(2-8)13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHVNZOOBXUCDJ-MVIOUDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C(C(C(O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928394 | |

| Record name | Methyl hex-2-ulofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13403-14-0 | |

| Record name | Methylfructoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013403140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hex-2-ulofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-fructofuranoside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL8QCC7B5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

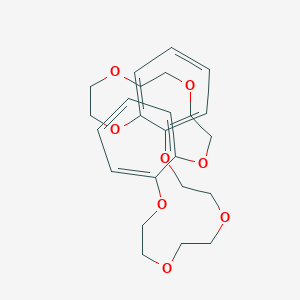

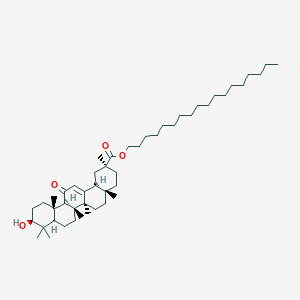

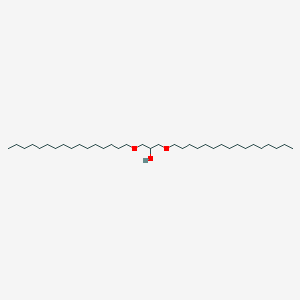

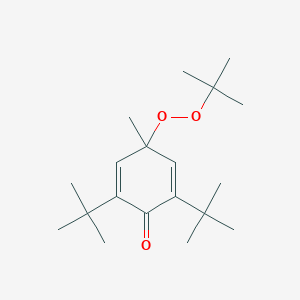

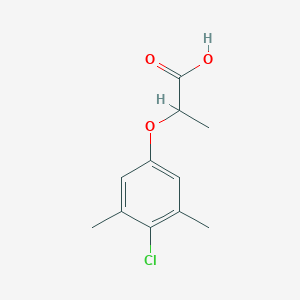

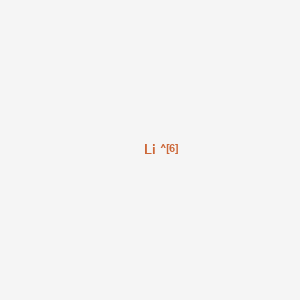

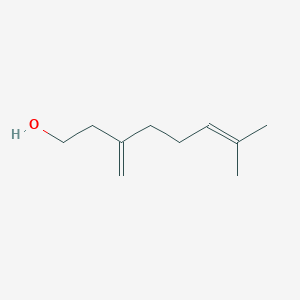

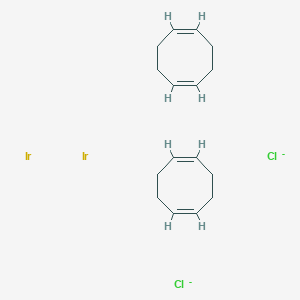

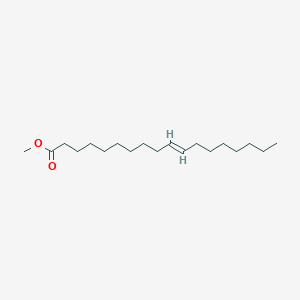

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of methyl beta-D-fructofuranoside in carbohydrate chemistry?

A1: Methyl beta-D-fructofuranoside serves as a valuable building block in synthesizing more complex carbohydrates. Its specific structure allows for controlled and stereospecific additions of sugar units, enabling the creation of well-defined oligosaccharides like levan and inulin. [] This is highlighted in the research focusing on chemical syntheses of inulin and levan structures. The study uses methyl beta-D-fructofuranoside as a starting point, attaching additional sugar units to its 1-OH and 6-OH positions to build larger carbohydrate chains. []

Q2: Has methyl beta-D-fructofuranoside been identified in any natural sources?

A2: Yes, methyl beta-D-fructofuranoside has been isolated from the fruits of Morinda citrifolia (commonly known as Noni), marking its first discovery in this particular plant species. [] This finding contributes to the understanding of the phytochemical profile of Noni fruit, known for its traditional use in some cultures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)